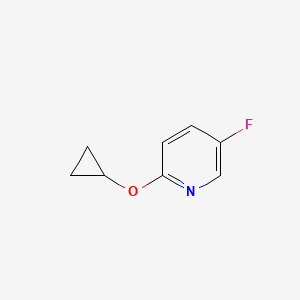
N'-(2-methyloxan-4-yl)(tert-butoxy)carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-methyloxan-4-yl)(tert-butoxy)carbohydrazide is a chemical compound with the molecular formula C11H22N2O3 and a molecular weight of 230.31 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of N’-(2-methyloxan-4-yl)(tert-butoxy)carbohydrazide involves several steps. One common method includes the reaction of tert-butyl carbazate with 2-methyloxan-4-one under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at a temperature range of 0-25°C. The product is then purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
N’-(2-methyloxan-4-yl)(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N’-(2-methyloxan-4-yl)(tert-butoxy)carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(2-methyloxan-4-yl)(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
N’-(2-methyloxan-4-yl)(tert-butoxy)carbohydrazide can be compared with similar compounds such as:
tert-butyl N-[(2R,4R)-2-methyloxan-4-yl]carbamate: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
N-(oxan-4-yl)(tert-butoxy)carbohydrazide: Another similar compound with slight differences in molecular structure and properties.
These comparisons highlight the uniqueness of N’-(2-methyloxan-4-yl)(tert-butoxy)carbohydrazide in terms of its specific chemical properties and applications.
Properties
Molecular Formula |
C11H22N2O3 |
|---|---|
Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[(2-methyloxan-4-yl)amino]carbamate |
InChI |
InChI=1S/C11H22N2O3/c1-8-7-9(5-6-15-8)12-13-10(14)16-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14) |
InChI Key |
ZHXQHAOHWHLGSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)NNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


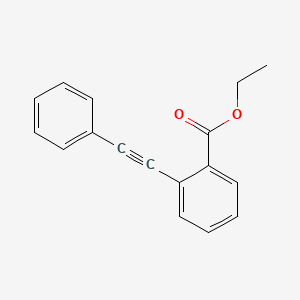
![7-Fluorobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13005265.png)
![tert-butyl (1S,3R,5S)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13005268.png)
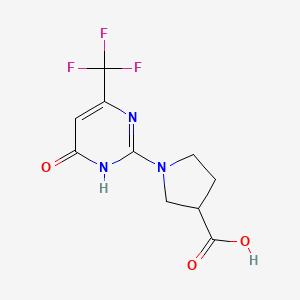
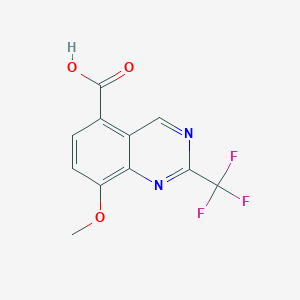
![(7r,8As)-7-fluorooctahydropyrrolo[1,2-a]pyrazine](/img/structure/B13005285.png)
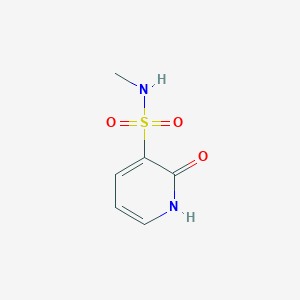

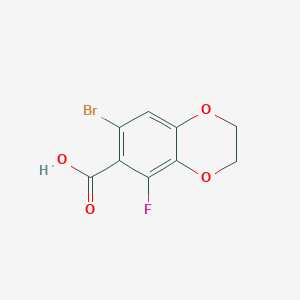
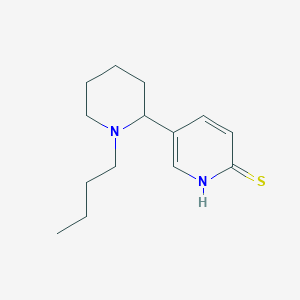
![Ethyl 2-chlorobenzo[d]oxazole-4-carboxylate](/img/structure/B13005320.png)

